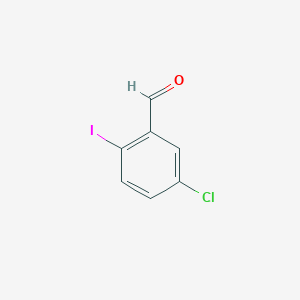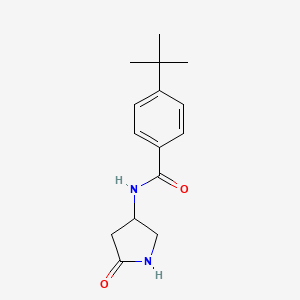![molecular formula C25H20ClN3O2 B2444202 5-(4-クロロベンジル)-7,8-ジメトキシ-3-フェニル-5H-ピラゾロ[4,3-c]キノリン CAS No. 866727-93-7](/img/structure/B2444202.png)
5-(4-クロロベンジル)-7,8-ジメトキシ-3-フェニル-5H-ピラゾロ[4,3-c]キノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its complex structure, which includes a pyrazole ring fused to a quinoline ring system, with various substituents such as a chlorobenzyl group, dimethoxy groups, and a phenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.
科学的研究の応用
5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzylamine with 2,3-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with a suitable quinoline precursor under acidic conditions to form the desired pyrazoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as Lewis acids, and optimizing the temperature and reaction time. Solvent selection is also crucial, with common solvents including tetrahydrofuran and dichloromethane .
化学反応の分析
Types of Reactions
5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can yield alcohol or amine derivatives.
作用機序
The mechanism of action of 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as 4-chloroquinoline and 8-methoxyquinoline share structural similarities with 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-chloropyrazole are structurally related to the pyrazole moiety of the compound.
Uniqueness
The uniqueness of 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline lies in its fused ring system and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-30-22-12-19-21(13-23(22)31-2)29(14-16-8-10-18(26)11-9-16)15-20-24(27-28-25(19)20)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNIEIATCKQJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2444119.png)




![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2444128.png)

![2-({1-[(5-Ethylthiophen-2-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2444131.png)


![1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2444134.png)
![5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444135.png)


